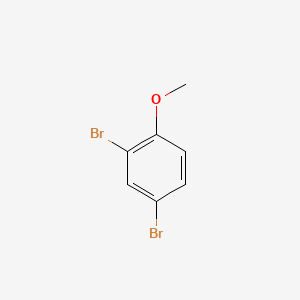

2,4-Dibromoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXUGXPKRBQINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074827 | |

| Record name | Benzene, 2,4-dibromo-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21702-84-1 | |

| Record name | 2,4-Dibromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21702-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dibromo-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEL2VE23DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dibromoanisole molecular structure and weight

An In-depth Technical Guide to 2,4-Dibromoanisole

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, systematically named 2,4-dibromo-1-methoxybenzene, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the first position and two bromine atoms at the second and fourth positions.[1][2] This substitution pattern is a result of the ortho- and para-directing effect of the electron-donating methoxy group during electrophilic aromatic substitution reactions.[1] The presence of the electronegative bromine atoms and the methoxy group results in a polar molecule.[1]

The two bromine atoms are significant reactive sites, acting as good leaving groups in nucleophilic substitution reactions, which makes this compound a useful precursor for synthesizing more complex organic molecules.[1] It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and flame retardants.[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2,4-dibromo-1-methoxybenzene[1] |

| Molecular Formula | C₇H₆Br₂O[1][3] |

| Molecular Weight | 265.93 g/mol [1][3][5] |

| CAS Registry Number | 21702-84-1[1][3][6] |

| Appearance | White to light yellow powder or crystal[3] |

| Melting Point | 61-63 °C[1][3][4] |

| Boiling Point | 101-106 °C at 1 mmHg[1][4] |

| Density | ~1.8 g/cm³[1] |

| Solubility | Practically insoluble in water[1] |

| InChI Key | XGXUGXPKRBQINS-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)Br[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the methoxy group and bromine atoms on the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

This compound can be synthesized through several established methods. The following protocols provide detailed methodologies for two common approaches.

Protocol: Dibromination of Anisole

This method involves the direct electrophilic aromatic bromination of anisole. The methoxy group activates the ring, directing bromination to the ortho and para positions.

Workflow: Anisole Dibromination

Caption: Workflow for the synthesis of this compound via dibromination of anisole.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine anisole, benzyltrimethylammonium tribromide (BTMA·Br₃), and zinc chloride (ZnCl₂).[7]

-

Solvent Addition: Use acetic acid as the solvent for the reaction.[7]

-

Reaction Conditions: Heat the mixture to a temperature of 70°C.[7]

-

Reaction Time: Maintain the reaction at this temperature for a duration of 2 hours.[7]

-

Work-up and Isolation: Following the reaction period, perform a standard aqueous work-up to quench the reaction and remove inorganic byproducts. The crude product is then purified, typically by recrystallization or chromatography, to yield this compound. This method has been reported to achieve a yield of approximately 97%.[7]

Protocol: Synthesis from 2,4-Dibromophenol

This two-step protocol involves the methylation of the hydroxyl group of 2,4-dibromophenol.

Workflow: Synthesis from 2,4-Dibromophenol

Caption: Workflow for the synthesis of this compound from 2,4-Dibromophenol.

Methodology:

-

Deprotonation: Dissolve 2,4-dibromophenol in acetonitrile. Add potassium carbonate (K₂CO₃), which acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide ion.[1]

-

Methylation: Add methyl iodide (CH₃I) to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the methyl iodide in a Williamson ether synthesis to form the methoxy group.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The solvent is evaporated, and the resulting crude product is purified. This route has been reported to produce yields as high as 98.8%.[1]

References

- 1. Buy this compound | 21702-84-1 [smolecule.com]

- 2. This compound | 21702-84-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 21702-84-1 [chemicalbook.com]

- 5. This compound | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. CAS No.21702-84-1,this compound Suppliers [lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromoanisole

Introduction

This compound (CAS No. 21702-84-1) is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its molecular structure, featuring a methoxy group and two bromine atoms on a benzene ring, imparts unique physical and chemical properties that are critical for its application in organic synthesis and materials science.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its characterization.

Core Physical and Chemical Properties

This compound is typically a white or light yellow crystalline powder or solid under standard conditions.[1][3] Its structural characteristics, including the electronegative bromine atoms and the methoxy group, result in a polar molecule with a significant dipole moment, influencing its reactivity and intermolecular interactions.[2]

Data Presentation: Quantitative Physical Properties

The key physical constants for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | 2,4-dibromo-1-methoxybenzene | [2][4] |

| CAS Number | 21702-84-1 | [1][2][4] |

| Molecular Formula | C₇H₆Br₂O | [1][2][4] |

| Molecular Weight | 265.93 g/mol | [1][2][4] |

| Appearance | White or light yellow powder/solid/crystals | [1][3][5] |

| Melting Point | 61–63 °C | [1][2][5][6] |

| Boiling Point | 101–106 °C at 1 mmHg 82-88 °C at 0.3 mmHg 293.9 °C (estimated) at 760 mmHg | [2][3][5][6] |

| Density | ~1.8 g/cm³ (estimate) | [2][3] |

| Water Solubility | Practically insoluble (~0.034 g/L, predicted) | [2] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [2] |

Data Presentation: Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Technique | Key Features | Citations |

| ¹H NMR | Signals corresponding to methoxy protons (~3.90 ppm, singlet) and aromatic protons are observed. | [2][3] |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | [3][4] |

| FTIR | Shows characteristic absorption bands for C-O, C-H (aromatic and aliphatic), and C-Br bonds. | [4] |

| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern. | [7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[8]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is placed on a clean surface. The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[9][10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp). A thermometer is inserted into the apparatus to monitor the temperature of the block.[8]

-

Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[9] For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1–T2.[10][11]

-

Purity Assessment: A broad melting range or a melting point lower than the literature value suggests the presence of impurities.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] For compounds like this compound, which have a high boiling point at atmospheric pressure, determination is often performed under reduced pressure to prevent decomposition.[2]

Methodology: Thiele Tube Method (for atmospheric or reduced pressure)

-

Sample Preparation: A small amount (a few drops) of molten this compound is placed in a small fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.[14][15][16]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer using a rubber band. This setup is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is level with the thermometer bulb.[14]

-

Heating: The side arm of the Thiele tube is heated gently with a microburner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[14][16]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14] The barometric pressure should also be recorded.[13]

Solubility Determination

Solubility is a fundamental property that dictates solvent selection for reactions, extractions, and purifications.[2]

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask with a stopper.[17][18]

-

Equilibration: The flask is sealed and placed in a constant temperature bath. The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[17][19]

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand to let the excess solid settle. The saturated solution is then carefully separated from the undissolved solid. This can be achieved by filtration or temperature-controlled centrifugation.[17][19]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL) at the specified temperature.[18]

Spectroscopic Analysis

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often used, requiring little to no sample preparation. A small amount of the powdered sample is placed directly onto the ATR crystal.[20][21] Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[20][22]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is collected first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[22]

-

Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the infrared spectrum is recorded. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each wavelength.[22][23]

-

Data Interpretation: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The positions, shapes, and intensities of the absorption bands are used to identify the functional groups present in the molecule.[23][24]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the characterization of this compound.

Caption: Workflow for Purity and Identity Confirmation.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Relationship of Physical States.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 21702-84-1 [smolecule.com]

- 3. This compound | 21702-84-1 | Benchchem [benchchem.com]

- 4. This compound | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 21702-84-1・this compound・328-38882・326-38883[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. This compound | 21702-84-1 [chemicalbook.com]

- 7. Benzene, 2,4-dibromo-1-methoxy- [webbook.nist.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. Fourier transform infrared spectroscopy [bio-protocol.org]

- 22. mse.washington.edu [mse.washington.edu]

- 23. ejournal.upi.edu [ejournal.upi.edu]

- 24. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 2,4-Dibromoanisole

This technical guide provides an in-depth overview of the melting and boiling points of 2,4-Dibromoanisole, targeted at researchers, scientists, and professionals in drug development. The document outlines the key physical constants of this compound, details the experimental methodologies for their determination, and includes a representative workflow for its synthesis and purification.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various chemical syntheses. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | 60-64 °C | Standard Atmospheric Pressure |

| Boiling Point | 101-106 °C | 1 mmHg (Reduced Pressure) |

| Boiling Point (estimated) | 293.9 °C | Standard Atmospheric Pressure (760 mmHg) |

Experimental Protocols

While specific experimental records for this compound are proprietary to the conducting laboratories, the following sections describe standard, widely accepted methods for determining the melting and boiling points of crystalline organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of about 3 mm.[1]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[1]

-

The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

For accuracy, the determination is typically repeated with fresh samples until consistent values are obtained.[1]

Boiling Point Determination (at Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure (vacuum) is standard.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

Procedure:

-

A small amount of this compound is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid sample.

-

The apparatus is connected to a vacuum system, and the pressure is lowered to the desired value (e.g., 1 mmHg).

-

The heating bath is gradually heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis and Purification Workflow

The primary route for the synthesis of this compound is the direct bromination of anisole. The methoxy group of anisole is an ortho-, para-directing activator, which can lead to the formation of multiple brominated products. Controlling the reaction conditions is crucial to maximize the yield of the desired 2,4-disubstituted product. Subsequent purification is often necessary to remove isomers and over-brominated species.

Caption: A logical workflow for the synthesis of this compound via bromination of anisole, followed by purification steps.

References

The Solubility of 2,4-Dibromoanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dibromoanisole (CAS No. 21702-84-1), a key intermediate in pharmaceutical and agrochemical synthesis. While extensive quantitative solubility data is not widely available in published literature, this document consolidates existing qualitative information, presents the limited available quantitative data, and outlines standardized experimental protocols for determining solubility. This guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, and formulation development involving this compound.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, featuring a substituted benzene ring, imparts a significant nonpolar character. The presence of the methoxy group and bromine atoms introduces some polarity, but the overall nature of the molecule is hydrophobic. Consequently, it exhibits poor solubility in polar solvents like water but is generally soluble in various organic solvents.

Quantitative Solubility Data

Despite a thorough literature search, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is scarce. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | ~0.034 g/L | Computational Prediction[1] |

| Methanol | Not Specified | 50 µg/mL | Commercial Standard Concentration |

Note: The methanol value represents the concentration of a commercially available certified reference material and may not reflect the maximum solubility.

Qualitative Solubility Profile

Multiple sources indicate that this compound demonstrates good solubility in several common organic solvents. This differential solubility is crucial for its extraction and purification.[1]

-

Ethanol: this compound is reported to have good solubility in ethanol, particularly at elevated temperatures, making ethanol a suitable solvent for recrystallization.[1]

-

Acetone: Good solubility has also been noted in acetone.[1]

-

Toluene: A commercially available solution of this compound in toluene further suggests its solubility in this nonpolar aromatic solvent.

Based on its chemical structure, it is anticipated that this compound would also be soluble in other common organic solvents such as:

-

Dichloromethane

-

Chloroform

-

Ethyl acetate

-

Diethyl ether

-

Tetrahydrofuran (THF)

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following outlines a general protocol based on the widely accepted "shake-flask" method, which is considered a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid, of known purity)

-

Solvent of interest (analytical grade)

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Procedure

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the resulting solution will be saturated.

-

Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately weigh the filtered, saturated solution. Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Logical Workflow for Solubility Determination

Figure 1. A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

The concept of signaling pathways is not directly applicable to the topic of solubility. However, the logical relationship in determining an appropriate solvent can be visualized. The selection process involves considering the polarity of the solute and matching it with a solvent of similar polarity, while also considering factors like temperature and the intended application (e.g., reaction, purification).

Logical Flow for Solvent Selection

Figure 2. A diagram illustrating the logical relationship for predicting solubility.

Conclusion

This compound is a hydrophobic molecule with good solubility in a range of organic solvents, a property that is fundamental to its use in organic synthesis and pharmaceutical development. While comprehensive quantitative solubility data is limited, this guide provides a summary of the available information and a framework for its experimental determination. For researchers and drug development professionals, understanding the solubility characteristics of this compound is a critical step in optimizing reaction conditions, developing effective purification strategies, and formulating final products. The provided experimental protocol offers a starting point for generating the specific solubility data required for these applications.

References

2,4-Dibromoanisole IUPAC name 2,4-dibromo-1-methoxybenzene

An In-Depth Technical Guide to 2,4-Dibromo-1-methoxybenzene

Introduction

2,4-Dibromo-1-methoxybenzene, also known by its common name 2,4-dibromoanisole, is a halogenated aromatic ether. Its structure, featuring a methoxy group and two bromine atoms on a benzene ring, makes it a valuable intermediate in organic synthesis. The methoxy group is an activating, ortho-, para-directing group, which influences the regioselectivity of further electrophilic substitution reactions.[1][2] The presence of two bromine atoms provides reactive handles for a variety of cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical and Identification Data

Quantitative data for 2,4-dibromo-1-methoxybenzene are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-dibromo-1-methoxybenzene | [4] |

| Synonyms | This compound, Anisole, 2,4-dibromo- | [4] |

| CAS Number | 21702-84-1 | [4] |

| Molecular Formula | C₇H₆Br₂O | [4] |

| Molecular Weight | 265.93 g/mol | [4] |

| Appearance | Light beige crystalline powder | |

| Melting Point | 61-63 °C | |

| Boiling Point | 101-106 °C at 1 mmHg | |

| XLogP3 | 3.6 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 |

Synthesis Protocols

2,4-Dibromo-1-methoxybenzene can be synthesized through several routes. The most common method is the direct electrophilic bromination of anisole.

Experimental Protocol: Direct Bromination of Anisole

The methoxy group of anisole is strongly activating, allowing for bromination without a Lewis acid catalyst.[5] The reaction typically proceeds in a polar solvent like acetic acid.[2]

Objective: To synthesize 2,4-dibromo-1-methoxybenzene via electrophilic aromatic substitution.

Materials:

-

Anisole (1 equivalent)

-

Bromine (2.2 equivalents)

-

Glacial Acetic Acid (solvent)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a dropping funnel in a fume hood.

-

Charge the flask with anisole (1 eq.) dissolved in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add bromine (2.2 eq.), dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into a beaker containing an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2,4-dibromo-1-methoxybenzene.

Figure 1: Synthesis workflow for 2,4-dibromo-1-methoxybenzene.

Chemical Reactivity and Applications

The two bromine atoms on the aromatic ring of 2,4-dibromo-1-methoxybenzene serve as key functional groups for forming new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules.[6][7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are primary examples of its utility.[8][9][10]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[9][10] 2,4-Dibromo-1-methoxybenzene can be selectively coupled at either the C2 or C4 position, or sequentially at both, to build complex biaryl or substituted aromatic structures. These structures are common motifs in drug candidates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple 2,4-dibromo-1-methoxybenzene with an arylboronic acid.

Materials:

-

2,4-Dibromo-1-methoxybenzene (1 equivalent)

-

Arylboronic acid (1.1 equivalents for mono-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Schlenk flask or sealed vial, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

Procedure:

-

To a Schlenk flask, add 2,4-dibromo-1-methoxybenzene (1 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: Catalytic cycle of a Suzuki-Miyaura coupling reaction.

Spectroscopic Analysis

The structure of 2,4-dibromo-1-methoxybenzene can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm. The aromatic region will display three signals corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to the bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the methoxy carbon (around 56 ppm) and six for the aromatic carbons, including the two carbons bonded to bromine which will appear at characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching frequencies for the ether linkage, C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic ring.

Safety and Handling

2,4-Dibromo-1-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects |

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

This compound should be stored in a cool, dry place away from oxidizing agents, sealed in a tightly closed container.

References

- 1. quora.com [quora.com]

- 2. How anisole reacts with bromine in presence of ethanoic acid? Write the chemical equation for the reaction. [vedantu.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene, 2,4-dibromo-1-methoxy- [webbook.nist.gov]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dibromoanisole (C7H6Br2O) for Researchers and Drug Development Professionals

An authoritative guide on the chemical properties, synthesis, and applications of 2,4-Dibromoanisole, a key intermediate in the development of novel therapeutic agents.

This technical whitepaper provides a comprehensive overview of this compound, a brominated aromatic compound with significant utility in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its application as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound, systematically named 2,4-dibromo-1-methoxybenzene, is a crystalline solid at room temperature. Its molecular structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 4, and a methoxy group at position 1. This substitution pattern imparts a significant dipole moment to the molecule, influencing its reactivity and solubility.[1]

The presence of two reactive bromine atoms makes this compound a versatile building block in organic synthesis, amenable to a variety of chemical transformations.[1] It is practically insoluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H6Br2O | [1][2] |

| Molecular Weight | 265.93 g/mol | [1][2] |

| CAS Number | 21702-84-1 | [1][2] |

| IUPAC Name | 2,4-dibromo-1-methoxybenzene | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 101-106 °C at 1 mmHg | [1] |

| Density | ~1.8 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone | [1] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy protons and the aromatic protons. |

| ¹³C NMR | Distinct peaks for the methoxy carbon and the aromatic carbons, including those bonded to bromine. |

| IR (cm⁻¹) | ~2800–3000 (C–O stretching of methoxy group), ~1450–1600 (Aromatic C=C stretching), ~600–800 (C–Br stretching) |

| Mass Spec (EI-MS) | m/z 265 [M]⁺ (base peak), 183 [M–Br]⁺ (prominent), 101 [C₇H₅O]⁺ (moderate) |

Experimental Protocols

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with its own advantages.

This method involves the direct electrophilic aromatic bromination of anisole. The methoxy group is an ortho-, para-directing activator, facilitating the substitution at these positions.[1]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve anisole in a solvent such as acetic acid.

-

Add a brominating agent, such as a solution of bromine in acetic acid, dropwise to the anisole solution while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter the precipitate, wash with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The crude this compound can then be purified by recrystallization or column chromatography.

Note: A greener alternative to this method utilizes sodium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium, which generates bromine in situ.

This high-yielding method involves the Williamson ether synthesis, starting from 2,4-dibromophenol. This route can achieve yields of up to 98.8%.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,4-dibromophenol in a suitable solvent such as acetonitrile.

-

Add a base, such as potassium carbonate, to the solution and stir to form the phenoxide.

-

Add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification Protocols

High purity of this compound is crucial for its use in pharmaceutical synthesis. The following methods are commonly employed for its purification.

Recrystallization is an effective method for purifying solid this compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol).[1]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven. A common solvent system for recrystallization is ethanol and light petroleum.[1]

For separating this compound from closely related impurities, such as its isomers, column chromatography is the preferred method.

Experimental Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Applications in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of various biologically active molecules, including anti-cancer and anti-inflammatory agents.[3] Its two bromine atoms provide reactive handles for introducing further chemical diversity through cross-coupling reactions and nucleophilic substitutions.

Synthesis of Quinazolinone-Based Anti-Cancer Agents

Quinazolinone derivatives are a class of compounds known for their wide range of pharmacological activities, including anti-cancer properties.[4] Brominated quinazolinones, in particular, have shown promising cytotoxic effects against various cancer cell lines.

While a direct synthesis from this compound is not explicitly detailed in the immediate search results, a plausible synthetic route would involve the conversion of this compound to a 2-amino-3,5-dibromobenzamide precursor, which can then be cyclized to form the quinazolinone ring. This conversion could potentially be achieved through a multi-step sequence involving nitration, reduction, and subsequent functional group manipulations.

Signaling Pathway Involvement:

Many quinazolinone-based anti-cancer drugs target key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[5][6] Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

Synthesis of Triazole-Based Anti-Inflammatory Agents

1,2,4-Triazole derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[7][8] The synthesis of these compounds often involves the construction of the triazole ring from suitable precursors. This compound can be functionalized to introduce the necessary groups for triazole ring formation.

A potential synthetic strategy involves the conversion of one of the bromine atoms of this compound into a hydrazide or a related functional group, which can then be cyclized with a suitable one-carbon source to form the triazole ring.

Signaling Pathway Involvement:

A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[9] COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its well-defined chemical properties and reactivity, coupled with established synthetic and purification protocols, make it an important compound for researchers and professionals in the field of drug discovery and development. The potential to use this compound as a scaffold for the development of novel anti-cancer and anti-inflammatory agents targeting key signaling pathways such as EGFR and COX-2 highlights its continued importance in medicinal chemistry. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in the laboratory and in the design of new therapeutic agents.

References

- 1. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]

- 2. This compound | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Rational bases for the development of EGFR inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Quinazolinone synthesis [organic-chemistry.org]

- 9. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dibromoanisole safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 2,4-Dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for this compound (CAS No. 21702-84-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Understanding its properties and potential hazards is critical for ensuring safe handling and use in a laboratory and manufacturing environment.

This compound, also known as 2,4-dibromo-1-methoxybenzene, is a solid organic compound.[2][3][4] Its molecular structure consists of a benzene ring substituted with two bromine atoms and a methoxy group.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21702-84-1 | [1][4][5] |

| Molecular Formula | C₇H₆Br₂O | [1][5] |

| Molecular Weight | 265.93 g/mol | [1][5][6] |

| Appearance | White, beige, or light yellow solid powder | [1][4] |

| Odor | Odorless | [4] |

| Melting Point | 60 - 64 °C (140 - 147.2 °F) | [2][4][7] |

| Boiling Point | 101 - 106 °C (213.8 - 222.8 °F) at 1 mmHg | [2][4][7] |

| Density | ~1.8 g/cm³ | [2] |

| Water Solubility | Practically insoluble (~0.034 g/L, predicted) | [2] |

| Organic Solvent Solubility | Soluble in methanol, DMSO, ethanol, and acetone | [2][8] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and potential for allergic skin reactions.[5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [5][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [5][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [5][6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [5] |

Note: Some safety data sheets may vary in their classifications, potentially due to different impurity profiles or data sources. One supplier does not classify the substance as hazardous according to CLP regulation.[9]

Toxicological Information

Table 3: Summary of Toxicological Hazards

| Endpoint | Effect | Notes | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | Classified as Category 4. | [5] |

| Skin Irritation | Causes reversible skin irritation upon contact. | Classified as Category 2. | [5][6] |

| Eye Irritation | Causes serious, reversible eye irritation. | Classified as Category 2. | [5][6] |

| Sensitization | May provoke an allergic skin reaction (contact dermatitis) after exposure. | Classified as Skin Sensitizer Category 1. | [5][6] |

| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Classified as STOT SE Category 3. | [5] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available to classify. | Not identified as a known or suspected carcinogen, mutagen, or reproductive toxin. | [4][8] |

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for key toxicological endpoints.

Representative Protocol: In Vitro Skin Irritation (Based on OECD TG 439)

The In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) model is a validated alternative to animal testing for identifying skin irritants (GHS Category 2).[10][11]

-

Tissue Preparation: Commercially available RhE tissue models are equilibrated in a 6-well plate containing culture medium.[11]

-

Application of Test Substance: A precise amount (e.g., 25 µL for liquids or 25 mg for solids, moistened with water) of this compound is applied directly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[12]

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh medium for a post-incubation period (e.g., 24-42 hours).[12]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.

-

Classification: The substance is classified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% compared to the negative control.[11][13]

Representative Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD TG 423)

This method is a stepwise procedure used to assess acute oral toxicity and classify a substance with a minimal number of animals.[14][15][16]

-

Animal Selection and Housing: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[14][17] They are acclimatized to laboratory conditions before the test.

-

Dose Preparation and Administration: this compound is prepared in a suitable vehicle (e.g., corn oil or water with a suspending agent). The dose is administered in a single volume by oral gavage.

-

Stepwise Dosing Procedure: The test starts with a group of three female animals at a defined dose level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level. This continues until a clear outcome is obtained for classification purposes.[14]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[17]

-

Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed. For example, if significant mortality is seen at 300 mg/kg but not at 50 mg/kg, it could be classified as GHS Category 3. The "Harmful if swallowed" (Category 4) classification for this compound suggests that toxic effects are observed in the dose range of 300 to 2000 mg/kg.

Fire and Explosion Hazards

This compound is a non-combustible solid and is not considered a significant fire risk under normal conditions.[18] However, containers may burn in a fire, and hazardous decomposition products can be released.

Table 4: Firefighting Measures

| Aspect | Recommendation | Source(s) |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). | [4][6][19] |

| Special Hazards | Emits toxic and corrosive fumes (e.g., carbon oxides, hydrogen bromide) under fire conditions. | [6][18][19] |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. | [6] |

Safe Handling, Storage, and Disposal

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Exposure Controls and Personal Protection

Table 5: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Source(s) |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [4] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (compliant with EN166 or OSHA 29 CFR 1910.133). | [4] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact. | [4][6] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator. | [18][20] |

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][6][18] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4] Keep containers tightly closed.

Disposal Considerations

Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification and disposal.[4] Do not allow the product to enter drains or waterways.[6]

First Aid and Emergency Procedures

Immediate action is required in case of accidental exposure.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 6.1 to avoid contact with the spilled material and inhalation of dust.[4][6][18]

-

Environmental Precautions: Prevent the spillage from entering drains or water courses.[6][18]

-

Containment and Cleanup: For a dry spill, carefully sweep up or vacuum the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[4][18] Wash the spill area thoroughly with soap and water afterward.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 21702-84-1 [smolecule.com]

- 3. This compound | 21702-84-1 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound | 21702-84-1 [chemicalbook.com]

- 8. chemicea.com [chemicea.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. mbresearch.com [mbresearch.com]

- 12. dermatest.com [dermatest.com]

- 13. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.fr [fishersci.fr]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,4-Dibromoanisole: A Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromoanisole (2,4-DBA) is a halogenated aromatic ether with the chemical formula C₇H₆Br₂O. While not extensively characterized for its direct biological activities, 2,4-DBA serves as a crucial and versatile synthetic intermediate in the development of novel therapeutic agents and other biologically active molecules. This technical guide provides a comprehensive overview of the known biological context of this compound, focusing on its role in medicinal chemistry, its toxicological profile, and its environmental impact. Due to a lack of extensive research on its direct pharmacological effects, this document also addresses the current gaps in knowledge regarding its specific biological activities and associated signaling pathways.

Introduction

This compound is a substituted anisole molecule characterized by the presence of two bromine atoms at the 2 and 4 positions of the benzene ring. Its chemical structure makes it a valuable precursor in organic synthesis, particularly for introducing the 2,4-dibromophenyl moiety into larger, more complex molecules. In the realm of drug discovery and development, 2,4-DBA is primarily utilized as a building block for the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1][2]

Role as a Synthetic Intermediate in Drug Discovery

The primary biological significance of this compound lies in its application as a starting material for the synthesis of more elaborate, biologically active compounds. The bromine atoms on the aromatic ring are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the construction of diverse molecular scaffolds.

Known Biological and Toxicological Data

Direct research into the specific biological activities of this compound is limited. The available data primarily pertains to its toxicological profile and environmental impact. It has been identified as a skin and eye irritant.[3]

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | [4] |

| Skin Irritation | Causes skin irritation. | [4] |

| Eye Irritation | Causes serious eye irritation. | [4] |

| Skin Sensitization | May cause an allergic skin reaction. | [4] |

| Environmental Fate | Shows significant bioaccumulation and volatilization tendencies in rice plants. | [3] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [4] |

Quantitative Biological Activity Data

A comprehensive search of scientific literature and databases reveals a notable absence of quantitative data on the specific biological activities of this compound. There are no widely reported IC₅₀ (half maximal inhibitory concentration) or EC₅₀ (half maximal effective concentration) values for this compound against specific enzymes, receptors, or cell lines. This lack of data suggests that this compound is not typically screened for direct biological activity but is rather utilized for its properties as a chemical intermediate.

Experimental Protocols

Given the absence of published studies detailing the direct biological effects of this compound, specific experimental protocols for its biological evaluation are not available. However, for the benefit of researchers who may wish to investigate its potential activities, a general protocol for a common preliminary biological assay, the MTT cytotoxicity assay, is provided below.

This is a representative protocol and has not been specifically applied to this compound in the available literature.

General Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a cancerous cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

References

Environmental Fate of 2,4-Dibromoanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2,4-Dibromoanisole (2,4-DBA), a compound utilized as an intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of direct experimental data, this guide synthesizes findings from studies on analogous brominated aromatic compounds and employs predictive models to assess its persistence, degradation, bioaccumulation, and mobility in the environment. This document is intended to serve as a resource for researchers and professionals involved in the environmental risk assessment and management of this and similar chemical entities. It details relevant experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of the subject.

Introduction

This compound (CAS No: 21702-84-1) is a halogenated aromatic ether. Its use in chemical synthesis necessitates a thorough evaluation of its potential environmental impact upon release. Understanding its behavior in various environmental compartments—soil, water, and air—is crucial for predicting its transport, transformation, and potential for exposure to ecological receptors. This guide consolidates the currently available information and predictive assessments of its environmental fate.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. The properties of this compound, some of which are estimated due to a lack of experimental data, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source Type |

| Molecular Formula | C₇H₆Br₂O | --- |

| Molecular Weight | 265.93 g/mol | --- |

| Water Solubility | 15.5 mg/L @ 25°C | Estimated |

| Vapor Pressure | 0.00295 mmHg @ 25°C | Experimental[1] |

| Log Kₒw | 3.85 | Estimated |

Environmental Persistence and Degradation

The persistence of this compound in the environment is a critical factor in its overall risk profile. Both abiotic and biotic processes contribute to its degradation.

Abiotic Degradation

Hydrolysis: Based on the chemical structure (aromatic ether with bromine substituents), this compound is expected to be resistant to hydrolysis under typical environmental pH and temperature conditions.

Photolysis: Direct photolysis in sunlit surface waters and on soil surfaces may contribute to the degradation of this compound. However, specific experimental data on its photolytic half-life and degradation products are currently unavailable.

Biotic Degradation

Microbial degradation is anticipated to be the principal mechanism for the removal of this compound from the environment. While no specific studies have elucidated the complete metabolic pathway in microorganisms, a hypothetical pathway can be proposed based on the known degradation of other brominated aromatic compounds. The initial steps likely involve either O-demethylation to form 2,4-dibromophenol or reductive dehalogenation.

Caption: A hypothetical microbial degradation pathway for this compound.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure.

Terrestrial Environment

A study investigating the fate of this compound in a hydroponic system with rice plants provides the only available experimental data on its bioaccumulation potential.

Table 2: Volatilization and Bioaccumulation of this compound in Rice Plants

| Parameter | Value | Reference |

| Total Volatilization from Hydroponic Solution | 4.74% of initial mass | [2][3] |

| Phytovolatilization Contribution | 6.78% of total volatilization | [2][3] |

| Demethylation to 2,4-Dibromophenol within Plant | 12.0% | [2][3] |

Aquatic Environment

In the absence of experimental data for aquatic organisms, the bioconcentration factor (BCF) was estimated using a Quantitative Structure-Activity Relationship (QSAR) model.

Table 3: Predicted Bioconcentration Factor (BCF) for this compound in Fish

| Parameter | Predicted Value (L/kg) | Prediction Method |

| Bioconcentration Factor (BCF) | 288.4 | QSAR (EPI Suite™) |

A BCF of this magnitude suggests a moderate potential for bioaccumulation in fish.

Mobility in Soil

The mobility of this compound in soil dictates its potential to contaminate groundwater. The soil organic carbon-water partition coefficient (Koc) is a key indicator of this mobility.

Table 4: Predicted Soil Adsorption Coefficient (Koc) for this compound

| Parameter | Predicted Value (L/kg) | Prediction Method |

| Soil Adsorption Coefficient (Koc) | 1380 | QSAR (EPI Suite™) |

This predicted Koc value suggests that this compound is likely to have low to moderate mobility in soil and may tend to adsorb to soil organic matter.

Experimental Protocols

To address the data gaps for this compound, standardized experimental protocols should be followed. The diagram below outlines a general workflow for such an assessment.

Caption: Experimental workflow for assessing the environmental fate of a chemical.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the soil adsorption coefficient (Kd) and, subsequently, the Koc.

-

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.

-

Test System: At least five different soil types with varying organic carbon content, pH, and texture are recommended.

-

Procedure:

-

Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic degradation or adsorption to the test vessel.

-

Main Test: Soil samples are agitated with solutions of the test substance at various concentrations.

-

Analysis: After equilibration and centrifugation, the concentration of the test substance in the aqueous phase is determined using a suitable analytical method (e.g., GC-MS, HPLC).

-

Calculation: The adsorption coefficient (Kd) is calculated. The Koc is then derived by normalizing the Kd to the organic carbon content of the soil.

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline details the procedures for determining the bioconcentration and bioaccumulation of a chemical in fish.

-

Principle: Fish are exposed to the test substance, and the concentration in the fish tissue and the exposure medium (water or food) are measured over time.

-

Test Organism: A species for which there is a good historical database, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Procedure:

-